

An In-depth Technical Guide to the Crystal Structure of Tungsten Ditelluride (WTe₂)

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Compound of Interest

Compound Name: Tungsten telluride (WTe₂)

Cat. No.: B082480

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Introduction

Tungsten ditelluride (WTe₂) is a transition metal dichalcogenide (TMD) that has garnered significant scientific interest due to its unique electronic and structural properties. Unlike many other TMDs which exhibit a hexagonal crystal structure, WTe₂ crystallizes in a distorted orthorhombic lattice. This structural anomaly gives rise to a host of exotic physical phenomena, including extremely large magnetoresistance and the potential for realizing a type-II Weyl semimetal state. A thorough understanding of its crystal structure is paramount for harnessing its properties in novel applications, including advanced electronics and potentially as a platform for drug delivery systems. This guide provides a comprehensive overview of the crystal structure of WTe₂, the experimental methods used for its determination, and the precise crystallographic data.

Crystal Structure of WTe₂

WTe₂ possesses a layered crystal structure characterized by weak van der Waals interactions between adjacent layers. Within each layer, tungsten (W) and tellurium (Te) atoms are covalently bonded. The stable phase of WTe₂ at ambient conditions is a distorted 1T structure, denoted as Td. This distortion leads to an orthorhombic crystal system.

The crystal structure of WTe₂ is described by the non-centrosymmetric space group Pmn2₁ (No. 31). This space group belongs to the orthorhombic crystal system. The distortion from the

ideal 1T structure is significant, with the tungsten atoms forming zigzag chains along the a-axis. This arrangement is a key factor in the material's anisotropic electronic properties.

Crystallographic Data

The crystallographic data for WTe₂ has been determined through single-crystal X-ray diffraction studies. While slight variations exist in the literature, the following tables summarize the representative and most commonly cited crystallographic parameters for the orthorhombic Td phase of WTe₂.

Table 1: Crystal System and Space Group of WTe₂

Parameter	Value
Crystal System	Orthorhombic
Space Group	Pmn2 ₁
Space Group Number	31

Table 2: Lattice Parameters of WTe₂

Lattice Parameter	Value (Å)
a	3.477 - 3.496
b	6.278 - 6.282
c	14.054 - 14.07
α, β, γ	90°

Table 3: Atomic Coordinates for WTe₂ in the Pmn2₁ Space Group

Atom	Wyckoff Position	x	y	z
W	2a	0	0.1667	0.2500
Te1	2a	0	0.3833	0.1389
Te2	2a	0	0.8833	0.1389

Experimental Determination of Crystal Structure

The determination of the crystal structure of WTe₂ is primarily accomplished through single-crystal X-ray diffraction (XRD). This powerful analytical technique allows for the precise measurement of the electron density distribution within a crystal, from which the atomic positions, bond lengths, and bond angles can be derived.

Key Experimental Protocol: Single-Crystal X-ray Diffraction

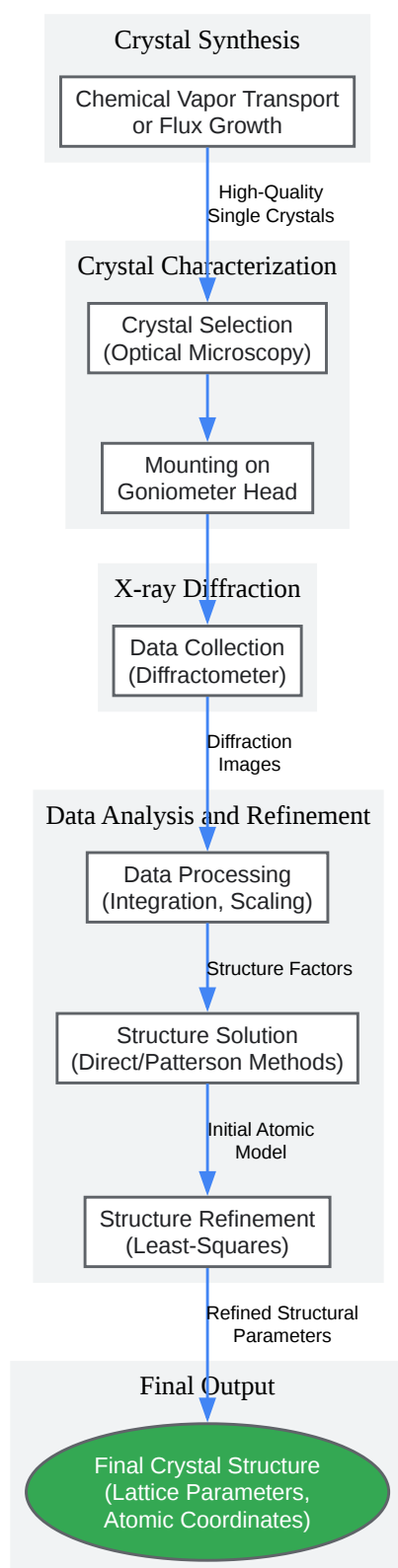
The following outlines a typical experimental protocol for the determination of the WTe₂ crystal structure using single-crystal XRD.

- **Crystal Growth and Selection:** High-quality single crystals of WTe₂ are typically grown via chemical vapor transport (CVT) or flux growth methods. A suitable single crystal with well-defined facets and a size of approximately 0.1-0.3 mm in each dimension is selected under an optical microscope.
- **Mounting:** The selected crystal is carefully mounted on a goniometer head using a cryoloop or a glass fiber with a minimal amount of adhesive.
- **Data Collection:**
 - **Instrument:** A four-circle diffractometer, such as a Bruker D8 VENTURE, equipped with a sensitive detector (e.g., a CMOS photon-counting detector) is used.
 - **X-ray Source:** A microfocus X-ray source producing monochromatic radiation, typically Molybdenum (Mo K α , $\lambda = 0.71073 \text{ \AA}$) or Copper (Cu K α , $\lambda = 1.5418 \text{ \AA}$), is employed.

- Temperature: Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure determination.
- Data Collection Strategy: A series of diffraction images are collected over a range of crystal orientations. This is achieved by rotating the crystal in small increments (e.g., 0.5° per frame) through a wide angular range (e.g., 180° in ϕ and ω scans).
- Data Processing:
 - Integration: The raw diffraction images are processed to determine the intensity and position of each diffraction spot.
 - Indexing and Unit Cell Determination: The positions of the diffraction spots are used to determine the unit cell parameters (a , b , c , α , β , γ) and the Bravais lattice.
 - Space Group Determination: Systematic absences in the diffraction data are analyzed to determine the space group of the crystal. For WTe₂, this leads to the assignment of the Pmn2₁ space group.
 - Data Reduction and Scaling: The integrated intensities are corrected for various experimental factors (e.g., Lorentz-polarization effects, absorption) and scaled to produce a final set of structure factors.
- Structure Solution and Refinement:
 - Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.
 - Structure Refinement: The atomic coordinates, and their anisotropic displacement parameters are refined against the experimental data using a least-squares minimization algorithm. The quality of the final refined structure is assessed by the R-factor, which should ideally be below 5%.

Visualization of the Crystallographic Workflow

The logical flow from synthesizing a WTe₂ crystal to determining its precise atomic structure can be visualized as a clear, sequential process.



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Caption: Workflow for WTe2 Crystal Structure Determination.

Conclusion

The orthorhombic crystal structure of WTe₂, with its characteristic Pmn2₁ space group and distorted layered arrangement, is fundamental to its remarkable physical properties. The precise determination of its lattice parameters and atomic coordinates through single-crystal X-ray diffraction provides the essential foundation for both theoretical modeling and experimental investigation. This detailed structural knowledge is crucial for the scientific community to explore and exploit the full potential of WTe₂ in next-generation electronic devices and other advanced applications.

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